molecular formula C7H6BrN3 B1343638 4-Bromo-1H-indazol-6-amine CAS No. 885518-53-6

4-Bromo-1H-indazol-6-amine

Cat. No.: B1343638
CAS No.: 885518-53-6
M. Wt: 212.05 g/mol
InChI Key: IXIYWFBIFWDMHY-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazol-6-amine is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 4th position and an amine group at the 6th position of the indazole ring makes this compound a compound of interest in medicinal chemistry and drug discovery.

Mechanism of Action

Target of Action

4-Bromo-1H-indazol-6-amine is a heterocyclic compound that has been found to have potential therapeutic applications . The primary targets of this compound are believed to be the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the function of these kinases, which can lead to alterations in cell cycle progression and DNA damage response .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting the activity of CHK1, CHK2, and SGK kinases, the compound can disrupt these pathways and their downstream effects . This disruption can lead to changes in cell proliferation and survival, potentially contributing to its therapeutic effects .

Pharmacokinetics

The compound’s solubility and other physicochemical properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on multiple biochemical pathways . For instance, the compound’s inhibition of CHK1, CHK2, and SGK kinases can lead to changes in cell cycle progression and DNA damage response, potentially resulting in decreased cell proliferation and increased cell death . In addition, some derivatives of 1H-indazole, which is structurally similar to this compound, have shown anti-proliferative activity against Hep-G2 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other molecules in its environment, such as other drugs or biological molecules . Additionally, factors such as pH, temperature, and the presence of certain ions can influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-indazol-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine kinase receptors, where this compound acts as an inhibitor. This inhibition can lead to the suppression of tumor growth, making it a potential candidate for anticancer therapies . Additionally, this compound has been shown to interact with glycogen synthase kinase 3β, which is involved in various cellular processes, including glycogen metabolism and cell signaling . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways that promote cell survival . This compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. For instance, when this compound binds to tyrosine kinase receptors, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This can lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. One of the key enzymes that this compound interacts with is glycogen synthase kinase 3β, which plays a role in glycogen metabolism and cell signaling . By inhibiting this enzyme, this compound can alter the metabolic flux within the cell, leading to changes in metabolite levels and overall cellular metabolism . Additionally, this compound can affect the activity of other enzymes involved in metabolic pathways, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported into cells via membrane transporters, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular locations, including the nucleus and mitochondria . This distribution is crucial for the compound’s biological activity, as it allows this compound to interact with its target biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and induce apoptosis . The localization of this compound is often directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-6-fluorobenzylidenehydrazine with hydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination, to construct the indazole core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indazol-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-1H-indazol-6-amine has several scientific research applications, including:

Comparison with Similar Compounds

    1H-indazole: The parent compound without the bromine and amine substituents.

    4-Chloro-1H-indazol-6-amine: A similar compound with a chlorine atom instead of bromine.

    6-Bromo-1H-indazol-3-amine: A regioisomer with the bromine and amine groups at different positions.

Uniqueness: 4-Bromo-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4th position enhances its reactivity in substitution reactions, while the amine group at the 6th position allows for further functionalization and derivatization.

Properties

IUPAC Name

4-bromo-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIYWFBIFWDMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646142
Record name 4-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-53-6
Record name 4-Bromo-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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